molecular formula C17H24BrNO4S B2650262 1-(2-bromo-5-methoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine CAS No. 1797873-86-9

1-(2-bromo-5-methoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2650262
CAS No.: 1797873-86-9
M. Wt: 418.35
InChI Key: LBMXBQYJZWSLTC-UHFFFAOYSA-N
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Description

1-(2-bromo-5-methoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzoyl group containing bromine and methoxy substituents, as well as a sulfonyl group attached to an isopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-5-methoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Formation of Benzoyl Chloride: The brominated product is then converted to the corresponding benzoyl chloride using thionyl chloride (SOCl2).

    Piperidine Substitution: The benzoyl chloride reacts with piperidine to form the benzoyl-piperidine intermediate.

    Sulfonylation: Finally, the intermediate undergoes sulfonylation with 2-methylpropanesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-5-methoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the sulfonyl group can undergo reduction to a sulfide.

    Hydrolysis: The benzoyl and sulfonyl groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Conversion to carbonyl-containing compounds.

    Reduction: Formation of sulfide derivatives.

    Hydrolysis: Formation of carboxylic acids and sulfonic acids.

Scientific Research Applications

1-(2-bromo-5-methoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-bromo-5-methoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity, while the sulfonyl group can affect its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-5-methoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine: Similar structure with chlorine instead of bromine.

    1-(2-bromo-5-methoxybenzoyl)-4-(2-ethylpropanesulfonyl)piperidine: Similar structure with an ethyl group instead of a methyl group on the sulfonyl moiety.

    1-(2-bromo-5-methoxybenzoyl)-4-(2-methylpropanesulfonyl)morpholine: Similar structure with a morpholine ring instead of a piperidine ring.

Uniqueness

1-(2-bromo-5-methoxybenzoyl)-4-(2-methylpropanesulfonyl)piperidine is unique due to the specific combination of substituents on the benzoyl and piperidine rings, which can impart distinct chemical and biological properties. The presence of the bromine atom can enhance reactivity and binding interactions, while the sulfonyl group can improve solubility and stability.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO4S/c1-12(2)11-24(21,22)14-6-8-19(9-7-14)17(20)15-10-13(23-3)4-5-16(15)18/h4-5,10,12,14H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMXBQYJZWSLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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